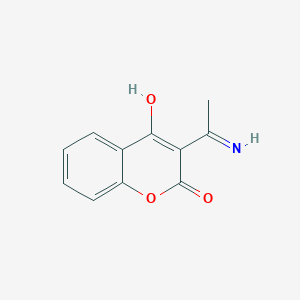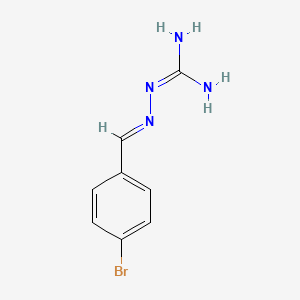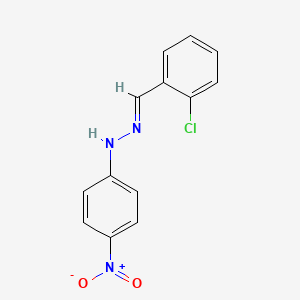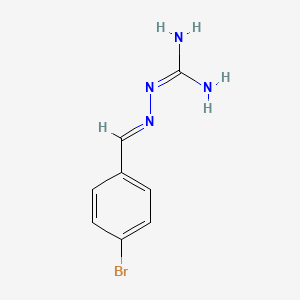![molecular formula C20H11BrCl2N2O2 B11712212 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-{[2-(3,4-dichlorofenil)-1,3-benzoxazol-5-il]imino}metil]fenol es un compuesto orgánico complejo con la fórmula molecular C13H8BrCl2NO. Se utiliza principalmente en entornos de investigación, particularmente en los campos de la química y la bioquímica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-bromo-2-[(E)-{[2-(3,4-dichlorofenil)-1,3-benzoxazol-5-il]imino}metil]fenol típicamente implica la condensación de 4-bromo-2-hidroxibenzaldehído con 2-(3,4-dichlorofenil)-1,3-benzoxazol-5-amina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado como etanol o metanol, y un catalizador como el ácido acético .
Métodos de producción industrial
Si bien los métodos detallados de producción industrial no están fácilmente disponibles, el compuesto generalmente se produce en pequeñas cantidades para fines de investigación. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
4-bromo-2-[(E)-{[2-(3,4-dichlorofenil)-1,3-benzoxazol-5-il]imino}metil]fenol experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: La halogenación y la nitración son reacciones de sustitución comunes para este compuesto.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Cloro o bromo en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
4-bromo-2-[(E)-{[2-(3,4-dichlorofenil)-1,3-benzoxazol-5-il]imino}metil]fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.
Biología: Se utiliza en el estudio de interacciones enzimáticas y unión a proteínas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-2-[(E)-{[2-(3,4-dichlorofenil)-1,3-benzoxazol-5-il]imino}metil]fenol implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a varios efectos bioquímicos. Las vías exactas y las dianas moleculares todavía están bajo investigación, pero se sabe que interactúa con proteínas involucradas en la inflamación y el crecimiento microbiano .
Comparación Con Compuestos Similares
Compuestos similares
- 4-bromo-2-[(E)-{[2-(3-hidroxifenil)-1,3-benzoxazol-5-il]imino}metil]fenol
- 4-bromo-2-[(E)-{[2-(4-nitrofenil)-1,3-benzoxazol-5-il]imino}metil]fenol
- 4-bromo-2-[(E)-{[2-(3,4-dichlorofenil)-1,3-benzoxazol-5-il]imino}metil]fenol
Singularidad
4-bromo-2-[(E)-{[2-(3,4-dichlorofenil)-1,3-benzoxazol-5-il]imino}metil]fenol es único debido a su estructura molecular específica, que le confiere propiedades químicas y biológicas distintas. Su capacidad para interactuar con una amplia gama de dianas moleculares lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C20H11BrCl2N2O2 |
|---|---|
Peso molecular |
462.1 g/mol |
Nombre IUPAC |
4-bromo-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-13-2-5-18(26)12(7-13)10-24-14-3-6-19-17(9-14)25-20(27-19)11-1-4-15(22)16(23)8-11/h1-10,26H |
Clave InChI |
YMWPZASOYVVDCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11712157.png)

![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)





![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
